
3,5-Dimethyl-2-propanoylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-2-propanoylcyclohexan-1-one is an organic compound with the molecular formula C11H18O2 It is a cyclohexanone derivative, characterized by the presence of two methyl groups at positions 3 and 5, and a propanoyl group at position 2 on the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
3,5-Dimethyl-2-propanoylcyclohexan-1-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where 2,4-pentanedione reacts with cyclohexanone in the presence of a base catalyst . Another method includes aldol condensation, which also utilizes a base catalyst to facilitate the reaction between the starting materials . Friedel-Crafts acylation is another synthetic route, where an acyl chloride reacts with a cyclohexane derivative in the presence of a Lewis acid catalyst .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale Claisen-Schmidt condensation due to its efficiency and high yield. The reaction conditions are carefully controlled to optimize the production process, including temperature, pressure, and the concentration of reactants and catalysts.
化学反応の分析
Types of Reactions
3,5-Dimethyl-2-propanoylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 3,5-dimethyl-2-propanoylcyclohexanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives.
科学的研究の応用
3,5-Dimethyl-2-propanoylcyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which 3,5-Dimethyl-2-propanoylcyclohexan-1-one exerts its effects depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved vary based on the biological system being studied.
類似化合物との比較
Similar Compounds
3,5-Dimethyl-2-cyclohexen-1-one: A cyclic ketone with similar structural features but differing in the presence of a double bond in the ring.
2-Cyclohexen-1-one, 3,5-dimethyl-: Another related compound with a similar molecular formula but different structural arrangement.
Uniqueness
3,5-Dimethyl-2-propanoylcyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthetic chemistry and industrial processes.
特性
分子式 |
C11H18O2 |
|---|---|
分子量 |
182.26 g/mol |
IUPAC名 |
3,5-dimethyl-2-propanoylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-4-9(12)11-8(3)5-7(2)6-10(11)13/h7-8,11H,4-6H2,1-3H3 |
InChIキー |
RIRRPQLLNPBPTQ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1C(CC(CC1=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


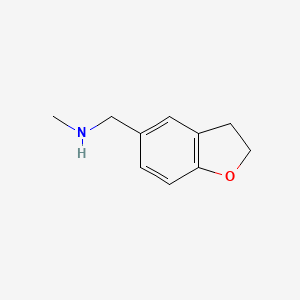
![2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid](/img/structure/B15275612.png)
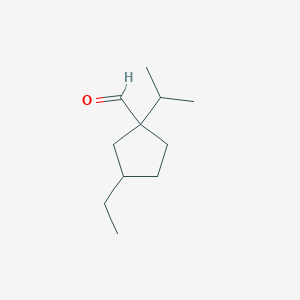
![8-Oxaspiro[4.5]decane-1-thiol](/img/structure/B15275618.png)
![5-[Methyl(prop-2-YN-1-YL)amino]pyrazine-2-carboxylic acid](/img/structure/B15275638.png)
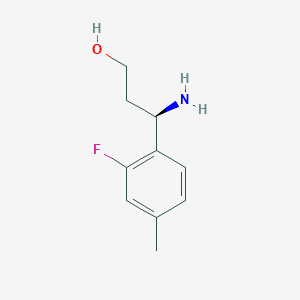
![(4-Methylpentan-2-yl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B15275650.png)
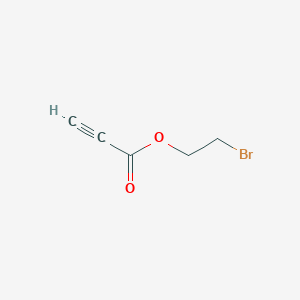

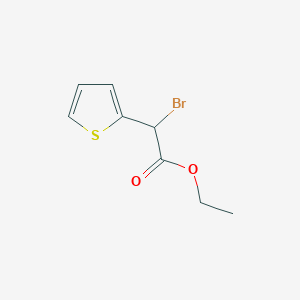


![10,10-Dimethyl-4-azatricyclo[5.2.1.0,1,5]decane](/img/structure/B15275684.png)
![N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine](/img/structure/B15275690.png)
